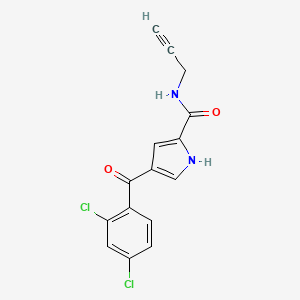
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide, also known as DPCPX, is a synthetic compound that has been extensively studied in scientific research due to its potential applications in pharmacology and drug discovery. DPCPX is a potent and selective antagonist of the adenosine A1 receptor, which is an important target for the treatment of various diseases, including cardiovascular disorders, cancer, and neurological disorders.
Mécanisme D'action
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. When adenosine binds to the A1 receptor, it activates a signaling cascade that leads to a variety of cellular responses, including inhibition of neurotransmitter release, vasodilation, and decreased heart rate. By blocking the binding of adenosine to the A1 receptor, 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide inhibits these cellular responses and has a variety of physiological effects.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has a range of biochemical and physiological effects, depending on the specific application and the dose used. In general, 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been shown to inhibit the effects of adenosine on cardiovascular function, including blood pressure regulation and heart rate. 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells, although the mechanisms underlying this effect are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for the adenosine A1 receptor. This makes it a useful tool for studying the effects of adenosine A1 receptor activation in various physiological and pathological processes. However, one limitation of using 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide is its potential for off-target effects, particularly at high doses. Careful dose-response studies are necessary to ensure that the effects observed are specific to the adenosine A1 receptor.
Orientations Futures
There are many potential future directions for the study of 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide and its applications in pharmacology and drug discovery. One area of research is the development of new and more selective adenosine A1 receptor antagonists, which could have improved efficacy and fewer side effects compared to 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide. Another area of research is the investigation of the role of the adenosine A1 receptor in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide as a tool in drug discovery could lead to the development of new drugs for the treatment of a wide range of diseases.
Méthodes De Synthèse
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic solvents and reagents to convert starting materials into the desired product. Enzymatic synthesis, on the other hand, uses enzymes to catalyze the reaction and produce the desired product. Both methods have been used successfully to synthesize 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide, and the choice of method depends on the specific application and the availability of resources.
Applications De Recherche Scientifique
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been widely used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological and pathological processes. For example, 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on cardiovascular function, including blood pressure regulation and heart rate. 4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide has also been used to study the role of the adenosine A1 receptor in the development and progression of cancer, as well as its potential as a target for cancer therapy.
Propriétés
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-2-5-18-15(21)13-6-9(8-19-13)14(20)11-4-3-10(16)7-12(11)17/h1,3-4,6-8,19H,5H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMFUTNNMSDCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
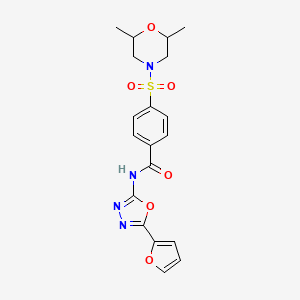
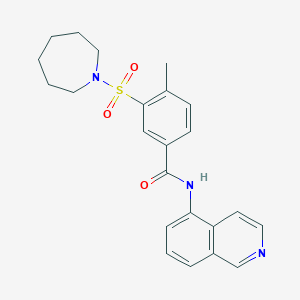
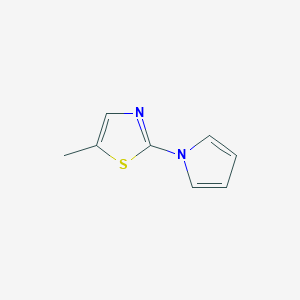


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)
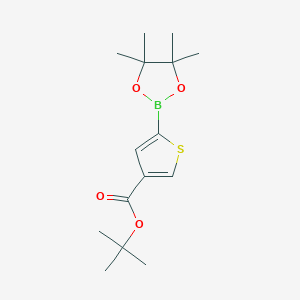

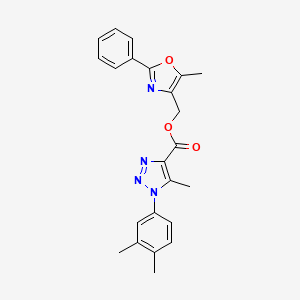
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)
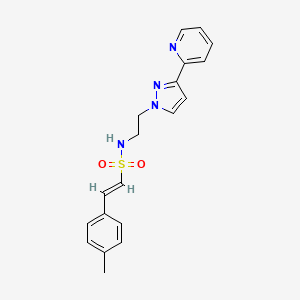

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)